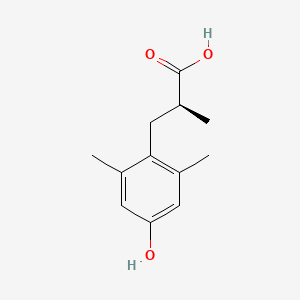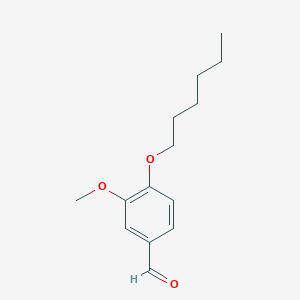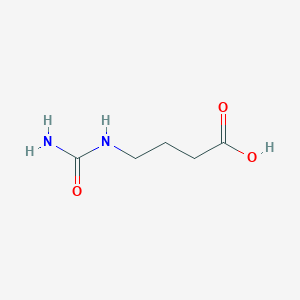
(S)-3-(4-Hydroxy-2,6-dimethyl-phenyl)-2-methyl-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(4-Hydroxy-2,6-dimethyl-phenyl)-2-methyl-propionic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a hydroxy group and two methyl groups on a phenyl ring, along with a propionic acid side chain. Its stereochemistry is specified by the (S)-configuration, indicating the spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
Aromatic Substitution: The synthesis often begins with the aromatic substitution of a suitable phenol derivative. For instance, 4-hydroxy-2,6-dimethylphenol can be used as a starting material.
Alkylation: The next step involves the alkylation of the phenol derivative with a suitable alkyl halide, such as 2-bromo-2-methylpropionic acid, under basic conditions.
Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral amine, followed by separation and acidification to yield the desired (S)-enantiomer.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step, particularly the chiral resolution process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can undergo nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Alkyl halides, acid chlorides, or anhydrides in the presence of a base like pyridine.
Major Products
Oxidation: 3-(4-Oxo-2,6-dimethyl-phenyl)-2-methyl-propionic acid.
Reduction: 3-(4-Hydroxy-2,6-dimethyl-phenyl)-2-methyl-propanol.
Substitution: Various ethers or esters depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, (S)-3-(4-Hydroxy-2,6-dimethyl-phenyl)-2-methyl-propionic acid is used as a building block for synthesizing more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and as a chiral auxiliary.
Biology
In biological research, this compound can be used to study enzyme interactions, particularly those involving chiral substrates. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
Medically, derivatives of this compound may exhibit pharmacological activity, making it a candidate for drug development. Its structure is similar to certain non-steroidal anti-inflammatory drugs (NSAIDs), suggesting potential anti-inflammatory properties.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which (S)-3-(4-Hydroxy-2,6-dimethyl-phenyl)-2-methyl-propionic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The hydroxy group can form hydrogen bonds, while the carboxylic acid group can participate in ionic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: A well-known NSAID with a similar propionic acid side chain.
Naproxen: Another NSAID with a similar structure but different substitution on the aromatic ring.
Ketoprofen: Similar in structure but with a different substitution pattern.
Uniqueness
(S)-3-(4-Hydroxy-2,6-dimethyl-phenyl)-2-methyl-propionic acid is unique due to its specific substitution pattern and chiral nature. This configuration can lead to different biological activities and interactions compared to its non-chiral or differently substituted counterparts.
Properties
IUPAC Name |
(2S)-3-(4-hydroxy-2,6-dimethylphenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-7-4-10(13)5-8(2)11(7)6-9(3)12(14)15/h4-5,9,13H,6H2,1-3H3,(H,14,15)/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPITBJXYYCDEQ-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C)C(=O)O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@H](C)C(=O)O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363728 |
Source


|
| Record name | (S)-3-(4-Hydroxy-2,6-dimethyl-phenyl)-2-methyl-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332186-76-2 |
Source


|
| Record name | (S)-3-(4-Hydroxy-2,6-dimethyl-phenyl)-2-methyl-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine](/img/structure/B1300946.png)


![4-{[(4-Methoxyphenyl)sulfonyl]amino}butanoic acid](/img/structure/B1300955.png)

![1-Isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1300959.png)
